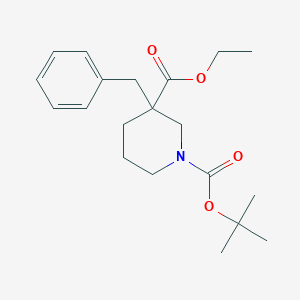

1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-5-24-17(22)20(14-16-10-7-6-8-11-16)12-9-13-21(15-20)18(23)25-19(2,3)4/h6-8,10-11H,5,9,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGGNYIHGLOCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599281 | |

| Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170842-80-5 | |

| Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-tert-butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate

An In-depth Technical Guide to the Synthesis of 1-tert-butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a robust and stereoselective method for the , a valuable substituted piperidine scaffold for drug discovery and development. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and natural products, and methods for its precise functionalization are of paramount importance.[1] This document elucidates the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for the target molecule.

Strategic Analysis of the Synthesis

The target molecule, this compound, is a quaternary substituted piperidine, featuring both a benzyl and an ethoxycarbonyl group at the C3 position. The synthesis strategy hinges on the alkylation of a suitable piperidine precursor. The most logical and efficient approach involves the formation of an enolate from a C3-ester substituted piperidine followed by quenching with an electrophilic benzyl source.

The chosen starting material for this key transformation is 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate . This precursor possesses the necessary functionalities: the N-Boc (tert-butoxycarbonyl) group, which serves as both a protecting group and a crucial stereodirecting element, and the ethyl ester at C3, which allows for the generation of a nucleophilic enolate at the adjacent C3 carbon.

The core of this synthesis is the diastereoselective alkylation of the enolate of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate with benzyl bromide. The stereochemical outcome of this reaction is of significant interest in medicinal chemistry, and the N-Boc group plays a pivotal role in controlling the facial selectivity of the alkylation.

Mechanistic Rationale and Stereochemical Control

The key to the successful synthesis of the target compound lies in the controlled generation of the lithium enolate of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate and its subsequent reaction with benzyl bromide.

2.1. Enolate Formation

To deprotonate the α-carbon of the ethyl ester at C3, a strong, non-nucleophilic, sterically hindered base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA) are ideal candidates for this purpose. These bases efficiently abstract the acidic proton at C3 to form the corresponding lithium enolate. The reaction is typically conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) to prevent side reactions and ensure the kinetic stability of the enolate.

2.2. Diastereoselective Alkylation

The stereoselectivity of the alkylation step is rationalized by the conformational preference of the N-Boc protected piperidine ring and the enolate intermediate. It is proposed that the lithium cation coordinates with the carbonyl oxygen of the N-Boc group, leading to a more rigid chair-like conformation of the piperidine ring.[2] This coordination, coupled with the steric bulk of the tert-butyl group, effectively blocks one face of the molecule.

Consequently, the incoming electrophile, benzyl bromide, will preferentially approach from the less sterically hindered face, opposite to the bulky N-Boc group.[2] This results in a high degree of diastereoselectivity in the formation of the new C-C bond at the C3 position.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the .

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate | 194726-40-4 | C₁₃H₂₃NO₄ | 257.33 |

| Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF | 4039-32-1 | C₆H₁₈LiNSi₂ | 167.33 |

| Benzyl bromide | 100-39-0 | C₇H₇Br | 171.03 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

3.2. Reaction Setup and Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents and reagents are critical for the success of this reaction.

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.0 eq).

-

Dissolution and Cooling: Dissolve the starting material in anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: While maintaining the temperature at -78 °C, slowly add a 1.0 M solution of LiHMDS in THF (1.1 eq) dropwise via syringe over a period of 15-20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the cold enolate solution, add benzyl bromide (1.2 eq) dropwise via syringe. Continue to stir the reaction mixture at -78 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching the Reaction: Slowly add saturated aqueous ammonium chloride solution to the reaction mixture at -78 °C to quench any remaining base and enolate.

-

Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

3.3. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualization of the Synthetic Workflow

4.1. Reaction Scheme

Caption: Synthetic route to the target compound via enolate alkylation.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

The via diastereoselective enolate alkylation represents a reliable and efficient method for accessing this valuable chemical entity. The strategic use of the N-Boc protecting group is instrumental in achieving high levels of stereocontrol, a critical aspect in the development of chiral drug candidates. The protocol outlined in this guide is based on well-established principles of organic chemistry and provides a solid foundation for researchers in the field. Further optimization of reaction conditions, such as screening of different bases, solvents, and temperatures, may lead to improved yields and selectivity.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427. [Link]

-

O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate (Doctoral dissertation, University of Leeds). White Rose eTheses Online. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Characterization of Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate (CAS 170842-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate (CAS No. 170842-80-5), a substituted piperidine derivative of interest in synthetic and medicinal chemistry. Piperidine scaffolds are central to the development of a wide array of pharmaceuticals, and a thorough understanding of their synthesis and characterization is paramount for drug discovery and development.[1] This guide outlines a plausible synthetic route and details the essential analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific biological activity and comprehensive safety data for this particular compound are not extensively documented in peer-reviewed literature, this guide discusses potential applications based on its structural motifs and provides general safety and handling protocols applicable to this class of compounds.

Introduction and Chemical Identity

Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate is a heterocyclic organic compound featuring a piperidine core. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage the reactivity of the amine.[2] The structure also includes a benzyl group and an ethyl carboxylate moiety, both attached to the C3 position of the piperidine ring.

Table 1: Chemical Identity of CAS 170842-80-5

| Identifier | Value |

| CAS Number | 170842-80-5 |

| Chemical Name | Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate |

| Alternate Name | 3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester |

| Molecular Formula | C₂₀H₂₉NO₄ |

| Molecular Weight | 347.45 g/mol |

| Canonical SMILES | CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Synthesis Pathway

A likely starting material is a 3-oxopiperidine derivative, which can be synthesized from readily available precursors.[3][4] The synthesis could proceed as follows:

Caption: Proposed synthesis of Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate.

Experimental Protocol: Hypothetical Synthesis

-

Enolate Formation: Dissolve N-Boc-3-piperidone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding lithium enolate.

-

Alkylation: To the cold enolate solution, add benzyl bromide dropwise. The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Structural Elucidation and Characterization

A comprehensive characterization of Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate is essential to confirm its identity, structure, and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate, both ¹H and ¹³C NMR would provide critical information.[5]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of 7.20-7.40 ppm corresponding to the five protons of the benzyl group.

-

Piperidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-4.0 ppm) corresponding to the protons on the piperidine ring. The exact chemical shifts and coupling patterns will depend on the conformation of the ring.

-

Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Boc Group Protons: A singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Benzyl CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) around 2.8-3.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the ester and carbamate carbonyls in the range of 155-175 ppm.

-

Aromatic Carbons: Signals for the phenyl group carbons between 125-140 ppm.

-

Boc Group Carbons: A signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm.

-

Piperidine and Ethyl Group Carbons: Signals for the carbons of the piperidine ring, the benzylic CH₂, and the ethyl ester in the upfield region.

Protocol for ¹H NMR Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5-mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[7] For Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectral Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ would be expected at m/z 348.2. Adducts with sodium [M+Na]⁺ at m/z 370.2 or potassium [M+K]⁺ at m/z 386.2 may also be observed.

-

Fragmentation: A characteristic fragmentation of N-Boc protected compounds is the loss of the Boc group or components thereof.[8] Common losses include isobutylene (56 Da) or the entire Boc group (100 Da).[9][10]

Caption: Predicted major fragmentation pathways for Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate.

Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

-

Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the parent ion (m/z 348.2) to observe the characteristic fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound and for monitoring reaction progress.[12] A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Protocol for HPLC Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase B (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).

-

Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection and Data Acquisition: Inject the sample and run the gradient method. Record the chromatogram.

-

Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

Biological Activity and Potential Applications

While no specific biological activities are reported for Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate in the readily available scientific literature, the piperidine scaffold is a privileged structure in medicinal chemistry.[1] Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, acting as central nervous system agents, analgesics, and anti-inflammatory drugs.[2]

The presence of the benzyl group and the ester functionality could allow for further chemical modifications to explore a range of biological targets. This compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[14][15][16]

Safety and Handling

Specific toxicity data for CAS 170842-80-5 is not available. However, based on the general properties of similar N-Boc protected piperidine derivatives, standard laboratory safety precautions should be followed.[17][18][19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate (CAS 170842-80-5) is a substituted piperidine derivative with potential as a building block in synthetic and medicinal chemistry. This guide has outlined a systematic approach to its synthesis and comprehensive characterization using modern analytical techniques. The provided protocols for NMR, MS, and HPLC serve as a robust framework for researchers to verify the identity, structure, and purity of this compound. While its specific biological profile remains to be elucidated, its structural features suggest it could be a valuable intermediate for the development of novel therapeutic agents. As with any chemical substance, adherence to appropriate safety protocols is essential during its handling and use.

References

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (2021, July 16). Retrieved from [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.). Retrieved from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved from [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - 质谱学报. (2024, December 12). Retrieved from [Link]

-

1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023, June 22). Retrieved from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6). Retrieved from [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.). Retrieved from [Link]

-

Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008, December 1). Retrieved from [Link]

-

MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3). Retrieved from [Link]

-

(PDF) Organic mass spectrometry at the beginning of the 21st century - ResearchGate. (2025, August 5). Retrieved from [Link]

-

1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - NIH. (n.d.). Retrieved from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). Retrieved from [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024, June 2). Retrieved from [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.).

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (n.d.). Retrieved from [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (n.d.). Retrieved from [Link]

-

Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed. (n.d.). Retrieved from [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0198

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. kpfu.ru [kpfu.ru]

- 7. organomation.com [organomation.com]

- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.se [fishersci.se]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. peptide.com [peptide.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis, Characterization, and Pharmacology of a C24H30N2O3 Piperidine Derivative: Carfentanil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a potent and complex piperidine derivative, Carfentanil. While the initial query sought information on a C20H29NO4 piperidine derivative, a well-documented compound with this specific molecular formula proved elusive. Therefore, this guide focuses on Carfentanil (C24H30N2O3), a structurally analogous and highly relevant compound that exemplifies the synthetic challenges, analytical characterization, and profound pharmacological effects associated with this class of molecules. This document will delve into the systematic IUPAC nomenclature, detailed synthetic pathways, comprehensive spectroscopic characterization, and the molecular pharmacology of Carfentanil, offering valuable insights for professionals in drug discovery and development.

Introduction to Carfentanil: A Potent 4-Anilinopiperidine Derivative

Carfentanil, a synthetic opioid analgesic, is a structural analogue of fentanyl and is recognized for its extraordinary potency.[1] First synthesized in 1974 by a team at Janssen Pharmaceutica, its primary application is in veterinary medicine for the immobilization of large animals.[1][2] Its high lipophilicity allows for rapid penetration of the blood-brain barrier, contributing to its potent effects.[3]

Systematic IUPAC Name: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate[1][4]

Molecular Formula: C24H30N2O3[3]

Molecular Weight: 394.515 g/mol [3]

Chemical Structure:

A 2D representation of the Carfentanil molecule.

Synthesis of Carfentanil: A Multi-step Approach

The synthesis of Carfentanil is a multi-step process that requires careful control of reaction conditions. Several synthetic routes have been developed, with the "Siegfried method" being a notable pathway. A key intermediate in many of these syntheses is 4-anilino-N-phenethylpiperidine (4-ANPP).[5] The following sections outline a representative synthesis.

Synthesis of the Precursor: 4-Anilino-N-phenethylpiperidine (4-ANPP)

The synthesis of 4-ANPP can be achieved through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-phenethyl-4-piperidone and aniline in a protic solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride, portion-wise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine to remove any inorganic byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude 4-ANPP can be further purified by column chromatography or recrystallization to yield the desired product.

Final Assembly of Carfentanil

The final step in the synthesis involves the acylation of 4-ANPP with propionyl chloride, followed by the introduction of the methyl ester group.

Experimental Protocol:

-

Acylation: 4-ANILINO-N-PHENETHYLPIPERIDINE is dissolved in an aprotic solvent like dichloromethane, and a base such as triethylamine is added. Propionyl chloride is then added dropwise to the cooled solution. The reaction is allowed to proceed to completion.

-

Esterification: Following the acylation, the reaction mixture is treated with methyl chloroformate in the presence of a suitable base to introduce the methyl carboxylate group at the 4-position of the piperidine ring.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The final product, Carfentanil, is then purified using techniques such as column chromatography or crystallization.

Simplified Synthesis Pathway of Carfentanil

Spectroscopic Characterization of Carfentanil

The unambiguous identification of Carfentanil relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the molecular structure of Carfentanil.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl and aniline rings, the ethyl group protons, the piperidine ring protons, and the methyl ester protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the piperidine and phenethyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Carfentanil molecule. Key absorption bands would be expected for:

-

C=O stretching (amide): Around 1650 cm⁻¹

-

C=O stretching (ester): Around 1730 cm⁻¹

-

C-N stretching: Around 1200-1350 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching: Below 3000 cm⁻¹

Computational studies have been employed to calculate the theoretical IR spectra of fentanyl and its analogues, including carfentanil, to aid in the interpretation of experimental data.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Carfentanil, which is crucial for its confirmation.

-

Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) at m/z 394, corresponding to the molecular weight of Carfentanil. Characteristic fragment ions resulting from the cleavage of the molecule would also be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.[8]

Analytical methods using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) have been developed for the sensitive quantification of Carfentanil in various matrices.[9]

Pharmacology and Mechanism of Action

Carfentanil's potent pharmacological effects are primarily mediated through its interaction with the endogenous opioid system.

Receptor Binding Profile

Carfentanil is a highly potent and selective agonist for the μ-opioid receptor.[4] Its affinity for the μ-opioid receptor is significantly higher than that for the δ- and κ-opioid receptors.[1] This high affinity and selectivity are key determinants of its pharmacological profile.

Receptor Binding Affinities (Ki):

| Receptor | Affinity (nM) in rat brain | Affinity (nM) with human proteins |

| μ-opioid | 0.051 | 0.024 |

| δ-opioid | 4.7 | 3.3 |

| κ-opioid | 13 | 43 |

Data from Wikipedia[1]

Mechanism of Action

As a μ-opioid receptor agonist, Carfentanil mimics the effects of endogenous opioids like endorphins.[10] The binding of Carfentanil to μ-opioid receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).[3]

-

Modulation of ion channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels.[3]

This cascade of events leads to hyperpolarization and reduced neuronal excitability, ultimately producing profound analgesia and sedation.[4]

Mechanism of Action of Carfentanil

Conclusion

Carfentanil serves as a compelling case study for understanding the synthesis, characterization, and pharmacology of complex piperidine derivatives. Its intricate multi-step synthesis highlights the challenges in constructing such molecules, while its profound biological activity underscores the importance of the 4-anilinopiperidine scaffold in designing potent centrally acting agents. The analytical techniques detailed in this guide are crucial for the unambiguous identification and quantification of such compounds, a critical aspect in both pharmaceutical development and forensic analysis. This in-depth guide provides a foundational resource for scientists and researchers, enabling a deeper understanding of this important class of molecules and informing the design and development of future piperidine-based therapeutics.

References

-

Carfentanil. In: Wikipedia. ; 2024. Accessed January 25, 2026. [Link]

- Carfentanil–Synthetic Opioid Analgesic: A Review. Global Science Research Journals.

-

Carfentanil. PubChem. Accessed January 25, 2026. [Link]

-

Carfentanil FAQ. New Mexico Department of Health. Accessed January 25, 2026. [Link]

-

4-ANPP. In: Wikipedia. ; 2024. Accessed January 25, 2026. [Link]

-

Nuclear magnetic resonance (NMR) data for compound 1. ResearchGate. Accessed January 25, 2026. [Link]

- Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Omega. 2018;3(11):15837-15844.

- Quantitative Analysis of Fentanyl and Six Fentanyl Analogs in Postmortem Specimens by UHPLC-MS-MS. J Anal Toxicol. 2017;41(6):484-492.

- The Synthesis of Biphasic Metabolites of Carfentanil. Molecules. 2023;28(22):7625.

-

Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations Office on Drugs and Crime. Published 2021. Accessed January 25, 2026. [Link]

-

Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. University of Oxford. Accessed January 25, 2026. [Link]

-

Analytical methods for the detection of carfentanil. ResearchGate. Accessed January 25, 2026. [Link]

-

SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Defense Technical Information Center. Published 2018. Accessed January 25, 2026. [Link]

- Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. J Anal Toxicol. 2022;46(4):356-364.

-

Synthesis of carfentanil based on a Strecker reaction. ResearchGate. Accessed January 25, 2026. [Link]

- Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. 2020;85(73):20822-20828.

-

Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. The Center for Forensic Science Research & Education. Published May 23, 2023. Accessed January 25, 2026. [Link]

-

Chemical Profiling of Fentanyl-Related Substances (FRS) and Cannabinoids by Gas Chromatography-Infrared Spectroscopy (GC-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods. FIU Digital Commons. Published 2025. Accessed January 25, 2026. [Link]

-

Quantitative Analysis of Fentanyl and Six Fentanyl Analogs in Postmortem Specimens by UHPLC-MS-MS. SciSpace. Accessed January 25, 2026. [Link]

- Studies on Fentanyl and Related Compounds IV. Chromatographic and Spectrometric Discrimination of Fentanyl and its Derivatives. Jpn J Toxicol Environ Health. 1987;33(3):145-152.

- An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One. 2014;9(9):e108250.

-

Carfentanil Structural Analogs Found in Street Drugs by Paper Spray Mass Spectrometry and their Characterization by High Resolution Mass Spectrometry. ResearchGate. Accessed January 25, 2026. [Link]

- Method for the Preparation of Fentanyl. US Patent US20110021781A1, filed July 21, 2010, and issued January 27, 2011.

-

Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. ResearchGate. Accessed January 25, 2026. [Link]

- A method for the preparation of fentanyl. World Intellectual Property Organization patent WO2009116084A2, filed March 17, 2009, and published September 24, 2009.

Sources

- 1. Carfentanil - Wikipedia [en.wikipedia.org]

- 2. unodc.org [unodc.org]

- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 4. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 6. carfentanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. | Department of Chemistry [chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Fentanyl and Six Fentanyl Analogs in Postmortem Specimens by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmhealth.org [nmhealth.org]

Strategic Manipulation of the Piperidine Nitrogen: A Technical Guide to the Roles of Tert-Butyl and Ethyl Groups in Synthesis

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic manipulation of the piperidine nitrogen is a critical aspect of the synthesis of these complex molecules, dictating reaction pathways and influencing the final biological activity. This in-depth technical guide provides a comprehensive analysis of two key substituents for the piperidine nitrogen: the temporary tert-butoxycarbonyl (Boc) protecting group and the permanent ethyl group. This document will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals on when and why to employ these crucial chemical entities.

The Piperidine Core: A Privileged Scaffold Demanding Strategic Nitrogen Functionalization

The prevalence of the piperidine motif in pharmaceuticals underscores its importance as a "privileged scaffold." Its three-dimensional structure and ability to engage in favorable interactions with biological targets make it a desirable component in drug design.[2] However, the secondary amine of the parent piperidine ring is a reactive nucleophile and a Brønsted-Lowry base, which can interfere with a wide array of synthetic transformations.[3] Therefore, strategic modification of this nitrogen is paramount for the successful construction of complex piperidine-containing molecules. This guide will explore two divergent strategies for this modification: the use of the tert-butyl group as a transient protecting shield (in the form of a Boc group) and the introduction of the ethyl group as a permanent molecular feature.

The Tert-Butyl (Boc) Group: A Cornerstone of Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, and for good reason.[4] Its steric bulk and electronic properties render the protected nitrogen non-nucleophilic and non-basic, effectively "hiding" it from a wide range of reagents.

Chemical Properties and Stability

The Boc group's efficacy stems from its stability under a broad spectrum of reaction conditions. It is notably resistant to nucleophilic attack, hydrogenolysis, and basic conditions.[4] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.

Mechanism of Protection and Deprotection

Protection: The introduction of the Boc group is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).[5] The reaction is generally high-yielding and proceeds under mild conditions.

Deprotection: The key to the Boc group's utility is its facile removal under acidic conditions.[5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent for this purpose, although other acids like hydrochloric acid (HCl) in various organic solvents can also be employed.[4][7]

The Ethyl Group: A Permanent N-Substituent

In contrast to the transient nature of the Boc group, the ethyl group, when attached to the piperidine nitrogen, is a permanent feature of the target molecule. Its introduction is not a protective measure but a strategic step in building the final molecular architecture. N-ethylpiperidine and its derivatives are common motifs in pharmaceuticals.[8]

Chemical Properties and Stability

The N-ethyl group is a robust alkyl substituent. The carbon-nitrogen bond is strong, and the group is stable to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. This stability is a key feature, as it is intended to remain intact throughout the remainder of the synthesis and in the final product.

Methods of Introduction

The most common method for introducing an N-ethyl group is through reductive amination . This involves reacting a piperidine (or a precursor that will form a piperidine) with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] Other methods include direct alkylation with an ethyl halide, although this can be prone to overalkylation, and catalytic alkylation using ethanol as the ethyl source.[10]

Strategic Comparison: Tert-Butyl (Boc) vs. Ethyl Group

The choice between employing a Boc protecting group and introducing an ethyl substituent is a critical decision in the synthesis of piperidine-containing molecules. The selection is dictated by the overall synthetic strategy and the desired properties of the final product.

| Feature | Tert-Butyl (Boc) Group | Ethyl Group |

| Role | Temporary Protecting Group | Permanent Substituent |

| Stability | Stable to base, nucleophiles, and hydrogenolysis. Labile to acid.[4] | Stable to a wide range of conditions, including acid and base. |

| Introduction | Reaction with (Boc)₂O and a base.[5] | Reductive amination with acetaldehyde, or alkylation with an ethyl halide.[9][10] |

| Removal | Readily removed with acid (e.g., TFA, HCl).[5] | Difficult to remove; requires harsh conditions (e.g., von Braun reaction, catalytic dealkylation).[11][12] |

| Synthetic Utility | Enables subsequent reactions on other parts of the molecule without interference from the piperidine nitrogen. Allows for orthogonal protection strategies.[3][13] | Modifies the steric and electronic properties of the final molecule. Often a key pharmacophore element. |

When to Use the Boc Group

The Boc group is the ideal choice when the piperidine nitrogen needs to be temporarily deactivated to allow for transformations elsewhere in the molecule. For example, if a reaction requires strongly basic or nucleophilic conditions that would be incompatible with a free secondary amine, Boc protection is essential. Furthermore, the Boc group is a key component of orthogonal protection strategies .[13] In a molecule with multiple amine groups, one can be protected as a Boc group (acid-labile) while another is protected with a group that is stable to acid but labile to other conditions (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis). This allows for the selective deprotection and functionalization of specific amine centers.

When to Introduce an Ethyl Group

The ethyl group is introduced when it is a desired component of the final target molecule. The N-ethylpiperidine moiety can be crucial for binding to a biological target and can influence the pharmacokinetic properties of a drug. In such cases, the ethyl group is installed as part of the core structure and is not intended to be removed.

Experimental Protocols

Protocol for N-Boc Protection of Piperidine

-

Dissolve piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.[5]

Protocol for Acidic Deprotection of N-Boc-Piperidine

-

Dissolve N-Boc-piperidine (1.0 eq) in DCM (~0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[7]

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or triethylamine) to obtain the free amine.

-

Extract the product with an organic solvent, dry, and concentrate.[14]

Protocol for N-Ethylation of Piperidine via Reductive Amination

-

Dissolve piperidine (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.5 M).

-

Add acetaldehyde (1.2 eq) and stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Quench the reaction carefully with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.[15]

Conclusion: A Tale of Two Substituents

The tert-butyl (as a Boc group) and ethyl groups play fundamentally different yet equally important roles in the synthesis of piperidine-containing molecules. The Boc group serves as a temporary shield, enabling complex synthetic transformations through its robust stability and facile, selective removal. In contrast, the ethyl group is a permanent fixture, introduced to impart specific steric and electronic properties to the final molecule, often as a key component of the pharmacophore. The judicious choice between these two substituents is a testament to the strategic thinking required in modern organic synthesis and drug development. Understanding the distinct chemical personalities of these groups empowers the synthetic chemist to navigate the intricate pathways of piperidine chemistry with precision and efficiency.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Available at: [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. (2024). National Institutes of Health. Available at: [Link]

-

Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (n.d.). ChemRxiv. Available at: [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Available at: [Link]

-

N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs. (2012). PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). National Institutes of Health. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Available at: [Link]

-

Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (n.d.). ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). National Institutes of Health. Available at: [Link]

-

N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. (n.d.). ACS Publications. Available at: [Link]

-

Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. Available at: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

-

N-Dealkylation of Amines. (n.d.). MDPI. Available at: [Link]

-

N-Dealkylation of Amines. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Available at: [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Available at: [Link]

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate. Available at: [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Available at: [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). ResearchGate. Available at: [Link]

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (n.d.). PubMed. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. Available at: [Link]

-

Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]

-

Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. (2025). ResearchGate. Available at: [Link]

-

N-Ethylpiperidine. (n.d.). PubChem. Available at: [Link]

-

Evidence for specific base catalysis in N-dealkylation reactions catalyzed by cytochrome P450 and chloroperoxidase. Differences in rates of deprotonation of aminium radicals as an explanation for high kinetic hydrogen isotope effects observed with peroxidases. (n.d.). PubMed. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. jgtps.com [jgtps.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Architectural Nuances of Drug Design: A Technical Guide to the Discovery of Novel 3,3-Disubstituted Piperidine Scaffolds

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals across a wide array of therapeutic areas.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets with high affinity and specificity. This guide delves into the synthesis and strategic importance of a particularly valuable subclass: 3,3-disubstituted piperidines. The geminal substitution at the C3 position introduces a quaternary stereocenter, imparting conformational rigidity and enabling the exploration of novel chemical space. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies to access these complex scaffolds, the rationale behind these methodologies, and their application in the development of innovative therapeutics.

The Strategic Imperative for 3,3-Disubstituted Piperidines in Medicinal Chemistry

The piperidine motif is a privileged scaffold in drug discovery, appearing in over twenty classes of pharmaceuticals.[1] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3] Specifically, the creation of a 3,3-disubstituted pattern offers several distinct advantages:

-

Conformational Rigidity: The presence of two substituents at the C3 position restricts the conformational flexibility of the piperidine ring. This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.

-

Three-Dimensional Diversity: Geminal disubstitution projects vectors into three-dimensional space in a manner distinct from mono- or di-substitution at other positions. This allows for the exploration of unique interactions within a protein's binding pocket, potentially leading to novel mechanisms of action or improved selectivity.[4]

-

Metabolic Stability: The quaternary center at C3 can block potential sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

-

Novel Intellectual Property: The synthesis of complex, non-obvious scaffolds like 3,3-disubstituted piperidines can provide a strong foundation for novel intellectual property claims in a competitive pharmaceutical landscape.

A prime example of the therapeutic potential of this scaffold is in the development of inhibitors of the HDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[5] The 3,3-disubstituted piperidine core provides a rigid framework to orient key pharmacophoric groups for optimal interaction with the HDM2 protein.[5]

Synthetic Strategies for Assembling the 3,3-Disubstituted Piperidine Core

The construction of a quaternary center on a piperidine ring presents a significant synthetic challenge. Several innovative strategies have been developed to address this, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the need for stereochemical control, and the overall complexity of the target molecule.

The Bargellini Reaction: A Classic Approach to Gem-Disubstitution

One of the foundational methods for creating 3,3-disubstituted piperidines is the Bargellini reaction. This one-pot, multi-component reaction typically involves a protected 3-piperidinone, an alcohol, and a chloroform surrogate to assemble the gem-disubstituted core.[5]

Conceptual Workflow of the Bargellini Reaction:

Figure 1: Conceptual workflow of the Bargellini reaction for the synthesis of 3,3-disubstituted piperidine cores.

This approach was effectively utilized in the synthesis of HDM2-p53 inhibitors, where various alcohol moieties were employed to introduce diversity at the C3 position.[5] Subsequent functionalization of the piperidine nitrogen and other positions can then be achieved through standard coupling procedures, such as HATU-mediated amide bond formation.[5]

Experimental Protocol: General Bargellini Reaction for HDM2 Inhibitor Scaffolds [5]

-

To a solution of the protected 3-piperidinone (1.0 eq) in the desired alcohol (used as solvent or in a co-solvent), add a chloroform surrogate (e.g., sodium trichloroacetate) (1.2 eq).

-

Add a base, such as sodium hydroxide (3.0 eq), to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the 3,3-disubstituted piperidine core.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and versatile approach for constructing the piperidine ring with concomitant formation of the 3,3-disubstituted center. These methods offer a high degree of control over the substitution pattern and can often be adapted for asymmetric synthesis.

A novel method for the synthesis of polysubstituted alkylidene piperidines involves the intramolecular radical cyclization of 1,6-enynes.[1] This strategy, initiated by a radical initiator like triethylborane, proceeds through a complex radical cascade involving successive cyclizations and ring-opening to form the six-membered ring.[1]

Proposed Mechanism of Radical Cascade Cyclization:

Figure 2: Simplified mechanistic pathway for the radical cascade cyclization of 1,6-enynes to form polysubstituted piperidines.

This method is particularly useful for accessing exocyclic double bonds on the piperidine ring, which can serve as a handle for further functionalization.

The intramolecular aza-Michael reaction is a highly effective method for the stereoselective synthesis of substituted piperidines.[6] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. When applied to appropriately designed precursors, this can lead to the formation of 3,3-disubstituted piperidines.

A particularly elegant application of this strategy is the "Clip-Cycle" approach for the asymmetric synthesis of 3-spiropiperidines.[2] In this two-step process, a linear N-protected amino-alkene is first "clipped" with a thioacrylate via cross-metathesis. The resulting intermediate then undergoes an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to "cycle" into the enantioenriched 3-spiropiperidine.[2]

"Clip-Cycle" Synthetic Workflow:

Figure 3: The "Clip-Cycle" strategy for asymmetric synthesis of 3-spiropiperidines.

This methodology provides excellent control over the stereochemistry at the newly formed quaternary center.

Asymmetric Alkylation of Piperidinone Derivatives

The direct asymmetric alkylation of a pre-formed piperidinone ring is a highly desirable but challenging approach to creating 3,3-disubstituted piperidines. Recent advances in catalysis have made this a more viable strategy. For instance, the enantioselective synthesis of δ-lactams with a chiral quaternary carbon at the α-position has been achieved through the asymmetric alkylation of 3-arylpiperidin-2-ones under phase-transfer conditions.[7] The success of this transformation often relies on the use of a specific N-protecting group that also acts as an achiral auxiliary to enhance both yield and enantioselectivity.[7]

Hydrogenation of Substituted Pyridines

The hydrogenation of appropriately substituted pyridines offers a straightforward entry into the piperidine scaffold.[8] While this method is more commonly used for generating cis-disubstituted piperidines, subsequent epimerization can provide access to the trans-diastereomers.[8][9] For the synthesis of 3,3-disubstituted piperidines, this approach would require a 3,3-disubstituted pyridine precursor, which may be challenging to synthesize. However, for certain substitution patterns, this can be a highly efficient route. The choice of catalyst (e.g., PtO2) and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and selectivities.[8]

Therapeutic Applications and Case Studies

The versatility of the 3,3-disubstituted piperidine scaffold is evident in its application across various therapeutic areas.

HDM2-p53 Interaction Inhibitors for Oncology

As previously mentioned, the 3,3-disubstituted piperidine core is a key structural feature of a class of potent and orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction.[5] The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its function is often abrogated in cancer cells through overexpression of its negative regulator, HDM2.[5] Small molecules that block the HDM2-p53 interaction can restore p53 function, leading to tumor cell death.

In the development of these inhibitors, the 3,3-disubstituted piperidine scaffold served to orient a trifluoromethylphenyl group into the Trp23 pocket of HDM2 and another substituent into the Leu26 pocket, crucial interactions for potent inhibition.[5] Optimization of the substituents at the C3 position and the linker to other parts of the molecule led to compounds with significant tumor regression in human cancer xenograft models.[5]

Table 1: Structure-Activity Relationship of 3,3-Disubstituted Piperidine HDM2 Inhibitors [5]

| Compound | C3 Substituent 1 | C3 Substituent 2 | Biochemical IC50 (nM) | Cellular EC50 (nM) |

| 3 | Phenyl | Methoxy | 100 | 1000 |

| 10 | 2-(Trifluoromethyl)thiophenyl | Methoxy | 20 | 200 |

| 21 | 2-(Trifluoromethyl)thiophenyl | 3-Carbon Linker | 10 | 100 |

Data synthesized from reference[5].

Soluble Epoxide Hydrolase (sEH) Inhibitors for Cardiovascular Diseases

3,3-Disubstituted piperidine-derived trisubstituted ureas have been identified as highly potent and selective inhibitors of soluble epoxide hydrolase (sEH).[10] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have vasodilatory, anti-inflammatory, and anti-hypertensive effects. Inhibition of sEH is therefore a potential therapeutic strategy for hypertension and other cardiovascular diseases. While the lead compound in this series showed excellent in vitro potency and oral exposure, it did not demonstrate acute blood pressure lowering in a hypertensive rat model, highlighting the complexities of translating in vitro activity to in vivo efficacy.[10]

Future Directions and Outlook

The discovery of novel 3,3-disubstituted piperidine scaffolds will continue to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on several key areas:

-

Development of Novel Asymmetric Methodologies: There is a continuing need for more general and efficient catalytic asymmetric methods to access these scaffolds with high enantiopurity, avoiding the need for chiral resolution.[11][12]

-

Exploration of New Chemical Space: The application of novel synthetic methods will enable the creation of 3,3-disubstituted piperidines with unprecedented substitution patterns, opening up new avenues for drug discovery.[13]

-

Integration with Modern Drug Discovery Platforms: The combination of advanced synthetic chemistry with computational modeling, fragment-based screening, and DNA-encoded libraries will accelerate the identification of novel drug candidates based on this privileged scaffold.[4]

References

-

Gonzalez-Lopez de Turiso, F., Sun, D., Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1163-1168. [Link]

-

Lelyukh, M., Galiyeva, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]

-

Karageorgis, G., O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

-

Amat, M., et al. (2006). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 71(10), 3894-3904. [Link]

-

Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14263-14269. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., et al. (2024). Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

-

Karageorgis, G., O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Karageorgis, G., O'Brien, P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Sarlah, D., et al. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society, 142(1), 543-548. [Link]

-

Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Jones, P. D., et al. (2009). Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(20), 5864-5868. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajchem-a.com [ajchem-a.com]

Methodological & Application

Application Notes & Protocols: N-Alkylation of Piperidine Substrates

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of N-Alkyl Piperidines

The piperidine ring is a paramount scaffold in modern drug discovery, present in a vast array of FDA-approved therapeutics and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The nitrogen atom (N) of the piperidine ring serves as a key handle for chemical modification, and its alkylation is one of the most fundamental and powerful transformations in medicinal chemistry.

N-alkylation allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability, which in turn modulate its pharmacokinetic and pharmacodynamic profile.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for N-alkylation of piperidine substrates, focusing on the underlying chemical principles, step-by-step protocols, and field-proven insights to ensure successful and reproducible outcomes.

Core Chemical Principles

The N-alkylation of piperidine is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the secondary amine nitrogen of piperidine acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent. The success and selectivity of this process are governed by several factors:

-

Nucleophilicity of the Piperidine: The piperidine nitrogen is generally a strong nucleophile due to its sp³ hybridization and the electron-donating nature of the attached alkyl groups.

-

Electrophilicity of the Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl halides (I > Br > Cl), tosylates, and mesylates are common electrophiles.

-

Steric Hindrance: Both the piperidine substrate and the alkylating agent can be subject to steric hindrance, which can significantly slow down the reaction rate.[3]

-

Reaction Conditions: Solvent, temperature, and the choice of base are critical parameters that must be optimized for each specific transformation.

Protocol I: Direct Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward method for forming C-N bonds.[4][5] It involves the reaction of piperidine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide (HX) generated during the reaction.

Mechanism & Rationale: This is a typical SN2 reaction. The piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A proton is then removed from the nitrogen by a base, yielding the N-alkylated piperidine and a salt byproduct.